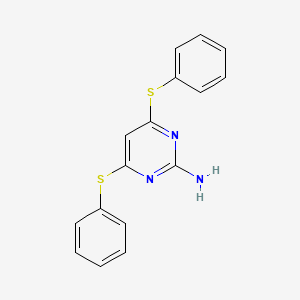

4,6-Bis(phenylsulfanyl)-2-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

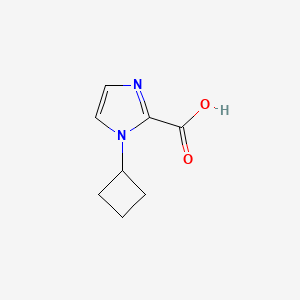

“4,6-Bis(phenylsulfanyl)-2-pyrimidinamine” is a chemical compound with the molecular formula C16H13N3S2 . It has a molecular weight of 311.42 .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Wissenschaftliche Forschungsanwendungen

High-Performance Polyimides

Research has demonstrated the synthesis of high-performance polyimides containing pyridine and sulfur units. These polyimides exhibit exceptional optical properties, including high refractive indices and low birefringence, making them suitable for applications in optics and photonics. For instance, Guan et al. (2017) synthesized polyimides with average refractive indices ranging from 1.7006 to 1.7620, highlighting their potential for high-refractive-index materials (Guan et al., 2017).

Soluble and Thermally Stable Polymers

Novel fluorinated polyimides have been prepared, showcasing good solubility in strong polar solvents and excellent thermal stability. These polymers could potentially be used in the electronics industry for flexible, tough, and transparent films. Guan et al. (2014) reported on fluorinated polyimides that exhibited UV-visible absorption cut-off wavelengths at 342–393 nm and glass transition temperatures between 239 and 306°C, indicating their suitability for high-temperature applications (Guan et al., 2014).

Optical and Electrochromic Materials

Polyimides and related polymers derived from diamines containing pyridine and phenylsulfanyl units have been studied for their optical and electrochromic properties. These materials offer potential for use in electrochromic devices and sensors due to their ability to change color or luminescence in response to various stimuli. Wang et al. (2008) described a novel fluorescent poly(pyridine-imide) acid chemosensor that can act as an “off–on” fluorescent switcher for acids, demonstrating its potential in sensing applications (Wang et al., 2008).

Novel Sulfonated Membranes for Water Treatment

Sulfonated polyimides synthesized from novel diamine monomers have shown improved water flux, stability, and proton conductivity, making them promising candidates for water treatment and membrane technologies. Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes that demonstrated increased water flux and dye rejection, indicating their utility in treating dye solutions and other industrial wastewater (Liu et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,6-bis(phenylsulfanyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S2/c17-16-18-14(20-12-7-3-1-4-8-12)11-15(19-16)21-13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGDYWDCZMKRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=NC(=N2)N)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)

![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)

![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)

![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)